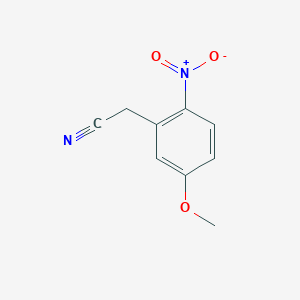

2-(5-Methoxy-2-nitrophenyl)acetonitrile

Description

Significance in Contemporary Chemical Science

The importance of 2-(5-Methoxy-2-nitrophenyl)acetonitrile in modern chemical science lies primarily in its utility as a precursor to valuable heterocyclic scaffolds. The presence of both a nitro group and a nitrile group on the same aromatic ring allows for a range of chemical transformations. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. The activated methylene (B1212753) group adjacent to the nitrile function provides a site for various carbon-carbon and carbon-nitrogen bond-forming reactions.

This compound is particularly valuable in the synthesis of substituted indoles, a core structure in many natural products and pharmaceuticals. The methoxy (B1213986) substituent on the indole (B1671886) ring, which is derived from the starting material, can significantly influence the biological activity and pharmacokinetic properties of the final molecule. Methoxy-activated indoles are known to possess a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties. chim.it

Overview of Research Trajectories

The principal research trajectory for this compound revolves around its conversion into more complex molecular architectures, with a significant focus on the synthesis of indole derivatives through reductive cyclization. This transformation is a powerful strategy for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.

Reductive Cyclization to Indoles

A major area of investigation involves the catalytic hydrogenation of 2-(2-nitroaryl)acetonitriles to afford indoles. datapdf.com This reaction typically proceeds through the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the nitrile group or a derivative thereof. The reaction can be carried out using various catalytic systems, including heterogeneous catalysts like cobalt-rhodium bimetallic nanoparticles. datapdf.com This method is attractive due to its efficiency and the mild reaction conditions often employed. The resulting 6-methoxyindole (B132359) derivatives are of particular interest due to their prevalence in bioactive natural products and their potential as therapeutic agents. chim.it

| Starting Material | Product | Catalyst | Conditions | Significance |

| 2-(2-Nitroaryl)acetonitriles | Indoles | Co2Rh2/C | H2 (1 atm), 25 °C | High yield, mild conditions, reusable catalyst datapdf.com |

Synthesis of Other Heterocycles

While the synthesis of indoles is a primary focus, the reactivity of this compound also allows for its potential use in the synthesis of other heterocyclic systems. For instance, related nitrophenyl derivatives have been utilized in the synthesis of quinolines and isoquinolines, which are also important classes of biologically active compounds. bsu.edunih.gov The general strategies often involve the reduction of the nitro group followed by a cyclization step with a suitable partner.

| Precursor Type | Heterocycle Formed | General Strategy | Reference |

| 2-Nitroaryl derivatives | Quinolines | Reductive cyclization/condensation | bsu.edunih.gov |

| Nitrophenyl precursors | Isoquinolines | Cyclocondensation reactions |

The versatility of this compound as a synthetic intermediate continues to be explored, with potential applications in the development of novel therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPROLSGJIZKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446398 | |

| Record name | (5-Methoxy-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89302-15-8 | |

| Record name | (5-Methoxy-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 2 5 Methoxy 2 Nitrophenyl Acetonitrile

Established Synthetic Routes to the Core Structure

The formation of the 2-(5-methoxy-2-nitrophenyl)acetonitrile framework relies on classical and modern organic chemistry reactions. The primary strategies involve either the direct functionalization of a pre-existing phenylacetonitrile (B145931) scaffold or the construction of the acetonitrile (B52724) moiety onto a substituted benzene (B151609) ring.

A common pathway to nitroaromatic compounds is through electrophilic aromatic substitution, specifically nitration. In the context of synthesizing the target molecule, this could involve the nitration of a precursor like p-methoxyphenylacetonitrile. However, the direct nitration of phenylacetonitrile with mixed acids (concentrated nitric and sulfuric acid) typically yields a mixture of ortho and para isomers, which can be challenging to separate. google.com To overcome this, directional nitration methods may be employed. For instance, the use of polyphosphoric acid (PPA) as a reaction medium can create a bulky complex with the nitrating agent, sterically hindering attack at the ortho position and thereby increasing the yield of the para-substituted product. google.com

Alternatively, a more regioselective approach involves nucleophilic substitution. This strategy often starts with a precursor where the nitro and methoxy (B1213986) groups are already in place, such as 2-bromomethyl-1-methoxy-3-nitro-benzene. The synthesis can then be completed by displacing the bromide with a cyanide anion. A typical procedure involves reacting the bromomethyl compound with sodium cyanide in a solvent like ethanol (B145695) and heating the mixture at reflux to yield the corresponding phenylacetonitrile derivative. chemicalbook.com A similar nucleophilic substitution is used in the synthesis of p-methoxyphenylacetonitrile, where anisyl chloride is reacted with sodium cyanide in acetone, often with a catalyst like sodium iodide, to produce the desired nitrile. orgsyn.org

Another route involves the chemical transformation of a related functional group. For example, the synthesis of 2-nitrophenylacetonitrile (B16159) can be achieved by heating a suspension of 2-nitrophenylpyruvic acid oxime in glacial acetic acid and water. prepchem.com The resulting product can then be purified through extraction and recrystallization. prepchem.com

Acetonitrile alkylation strategies typically refer to the addition of an alkyl group to the α-carbon of the acetonitrile. This approach is fundamental in creating more complex structures from simpler nitriles. The α-alkylation of nitriles is a crucial transformation in organic synthesis, providing intermediates for many biologically active molecules. acs.org

A prominent method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. acs.org This process generally involves three steps:

Metal-catalyzed dehydrogenation of an alcohol to form an aldehyde or ketone.

Base-promoted Knoevenagel condensation between the resulting carbonyl compound and the active methylene (B1212753) group of the nitrile to form an α,β-unsaturated nitrile. acs.org

Metal-catalyzed reduction of the unsaturated intermediate to yield the final α-alkylated nitrile. acs.org

However, the application of this method to substrates like 2-(4-nitrophenyl)acetonitrile can be challenging. The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), significantly lowers the nucleophilicity of the α-carbon of the nitrile, making the initial deprotonation and subsequent C-C bond formation less favorable. acs.org This suggests that direct α-alkylation of this compound would require carefully optimized conditions to overcome the deactivating effect of the nitro group.

Derivatization and Analog Synthesis

The this compound core is a versatile scaffold for the synthesis of various derivatives and analogs through modifications of its functional groups.

The functional groups on the this compound molecule offer multiple sites for chemical modification. For instance, a related compound, (3-bromomethyl-2-nitro-phenyl)acetonitrile, can be converted to its methoxymethyl analog by refluxing it in a methanol (B129727) solution. google.com This reaction proceeds via nucleophilic substitution, where methanol displaces the bromide. google.com

The active methylene group (the carbon between the phenyl ring and the nitrile) is another key site for derivatization. This carbon can be deprotonated with a strong base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). google.com The resulting carbanion can then react with an electrophile. For example, reaction with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) leads to the formation of 2-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methoxymethyl-2-nitro-phenyl)acetonitrile. google.com This demonstrates how the core structure can be elaborated into more complex heterocyclic systems.

Furthermore, related structures like (4,5-Dimethoxy-2-nitrophenyl)acetonitrile can undergo cyclization to form coumarins, indicating that the nitrile and nitro groups can participate in intramolecular reactions to build new ring systems. biosynth.com

When the α-carbon of the acetonitrile is derivatized, as described above, a new stereocenter is created. google.com While the cited syntheses may not specify stereochemical control, these reactions present an opportunity for stereoselective approaches. The development of asymmetric methods to control the stereochemistry at this newly formed center is a key area of synthetic chemistry.

Stereoselective synthesis in these cases could potentially be achieved by using chiral auxiliaries, chiral phase-transfer catalysts, or asymmetric organocatalysis. For example, in the alkylation of the α-carbon, employing a chiral base or a catalytic system with chiral ligands could induce facial selectivity, leading to the preferential formation of one enantiomer over the other. While specific examples for this compound are not detailed in the provided sources, general principles of stereoselective synthesis are applicable. The development of such methods is crucial for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical chemistry. researchgate.net

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthetic routes to this compound and its derivatives are highly dependent on the catalytic systems and reaction conditions. Optimization of these parameters is critical for maximizing yield and minimizing byproducts. nih.gov

A common approach to optimization is the "One-Factor-at-a-Time" (OFAT) method, where parameters such as temperature, solvent, catalyst, and reagent concentration are varied individually to find the optimal conditions. nih.gov For instance, in phase-transfer catalyzed reactions, such as the condensation of p-methoxyphenylacetonitrile with cyclohexanone, different catalysts like Tetrabutylammonium Bromide (TBAB) and Cetyl Trimethyl Ammonium (B1175870) Bromide (Cetrimide) can be tested. google.com The concentration of the base (e.g., aqueous sodium hydroxide) and the reaction temperature are also critical variables that must be optimized to achieve high yields. google.com The most favorable reaction temperature for this specific condensation was found to be between 15-20 °C. google.com

Table 1: Effect of Phase Transfer Catalyst on Product Yield This table illustrates the impact of different catalysts on the yield of 1-[cyano-(-p-methoxy phenyl)methyl]cyclohexanol, based on data for a related condensation reaction. google.com

| Catalyst | Base (Aqueous NaOH) | Temperature (°C) | Yield |

|---|---|---|---|

| TEBAB | 50% | RT | Low |

| Cetrimide | 50% | RT | Low |

| TBAB | 10% | 15-20 | >90% |

In metal-catalyzed reactions, such as the α-alkylation of nitriles with alcohols, the choice of catalyst and optimization of conditions are paramount. acs.org In a model system for the α-alkylation of benzyl (B1604629) nitrile with benzyl alcohol, a pincer-cobalt complex was used as the catalyst. acs.org The reaction was optimized by screening temperature, catalyst loading, and base concentration. The yield of the desired α-alkylated product was significantly enhanced by increasing the temperature from room temperature to 140 °C and by adjusting the amount of the base (KOtBu). acs.org

Table 2: Optimization of Cobalt-Catalyzed α-Alkylation of Benzyl Nitrile This table is based on a model reaction and demonstrates how temperature and base loading affect product distribution and yield. acs.org

| Entry | Temperature (°C) | Base (KOtBu, mol%) | Yield of Unsaturated Nitrile (%) | Yield of Alkylated Nitrile (%) |

|---|---|---|---|---|

| 1 | RT | 30 | 32 | - |

| 2 | 100 | 30 | High | Low |

| 3 | 140 | 10 | 11 | 29 |

| 4 | 140 | 30 | - | 98 |

| 5 | 150 | 30 | - | 99 |

These examples underscore the importance of systematic optimization of reaction parameters. For the synthesis of this compound, this could involve selecting the most effective coupling reagent, solvent, and temperature to ensure high conversion and selectivity, whether during the initial nitration, the nucleophilic substitution, or subsequent derivatization steps. researchgate.net

Industrial Production Methodologies for this compound

The industrial-scale synthesis of this compound is primarily driven by its utility as a key intermediate in the manufacturing of various specialty chemicals and pharmaceuticals. The methodologies employed are designed for efficiency, scalability, and cost-effectiveness, often involving multi-step strategic pathways that begin with readily available bulk starting materials. While specific proprietary process details may vary between manufacturers, the fundamental approaches are well-established in the principles of industrial organic synthesis.

A common and logical industrial route to this compound involves the nitration of a methoxy-substituted aromatic precursor followed by the introduction of the cyanomethyl group. The strategic placement of the methoxy and nitro groups on the phenyl ring is a critical aspect of the synthesis, influencing the choice of starting materials and the sequence of reactions.

One plausible and widely applicable industrial pathway commences with a suitable methoxy-substituted benzene derivative, which undergoes electrophilic nitration to introduce the nitro group at the desired position. A key consideration in this step is the directing effect of the methoxy group, which is ortho, para-directing. To achieve the desired 2-nitro-5-methoxy substitution pattern, the starting material and nitrating conditions must be carefully selected to favor the formation of the correct isomer.

Following the successful nitration, the subsequent crucial step is the introduction of the acetonitrile moiety. A common industrial method for this transformation is the cyanation of a corresponding benzyl halide. This involves the conversion of a methyl group on the nitrated benzene ring into a halomethyl group (e.g., bromomethyl or chloromethyl), which then undergoes nucleophilic substitution with a cyanide salt to yield the final product.

An alternative strategy that may be employed involves starting with a pre-functionalized phenylacetic acid or a derivative thereof, followed by nitration. However, controlling the regioselectivity of the nitration on a more complex starting material can be challenging and may lead to a mixture of isomers, requiring costly and time-consuming purification steps on an industrial scale.

A representative industrial synthesis can be conceptualized in the following stages:

Nitration: A suitable methoxy-substituted aromatic compound is nitrated to introduce the nitro group.

Halogenation: The methyl group of the resulting nitrotoluene derivative is halogenated to form a benzyl halide.

Cyanation: The benzyl halide is reacted with a cyanide source to produce this compound.

The efficiency of each step is paramount in an industrial setting to maximize yield and minimize waste. The use of phase-transfer catalysts in the cyanation step, for example, is a common strategy to enhance reaction rates and facilitate the use of aqueous cyanide solutions, which is often preferred for large-scale operations. biosynth.com

Below is a data table summarizing the key transformations and typical reagents that could be employed in an industrial setting for the synthesis of this compound.

| Reaction Stage | Transformation | Typical Reagents and Conditions | Key Considerations for Industrial Scale |

| Nitration | Introduction of the nitro group onto the aromatic ring. | Mixed acid (HNO₃/H₂SO₄), controlled temperature. | Regioselectivity, control of exothermicity, management of acidic waste streams. |

| Halogenation | Conversion of a methyl group to a halomethyl group. | N-Bromosuccinimide (NBS) or SO₂Cl₂ with a radical initiator (e.g., AIBN or UV light). | Safe handling of radical initiators and halogenating agents, efficient removal of by-products. |

| Cyanation | Nucleophilic substitution of the halide with a cyanide group. | NaCN or KCN, often with a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a two-phase solvent system. | Management of highly toxic cyanide salts, optimization of catalyst loading, efficient product isolation from the reaction mixture. |

Modern advancements in catalysis also offer alternative, potentially more sustainable routes. For instance, nickel-catalyzed cyanation of aryl halides using less toxic cyanide sources is an area of active research and could be adapted for the industrial production of such nitriles.

It is important to note that the specific details of industrial production processes are often proprietary and are the result of extensive process development and optimization to ensure high yield, purity, and economic viability.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 5 Methoxy 2 Nitrophenyl Acetonitrile

Mechanistic Studies of Substitution Reactions

The electronic properties endowed by the methoxy (B1213986) and nitro groups on the aromatic ring of 2-(5-Methoxy-2-nitrophenyl)acetonitrile are pivotal in dictating its reactivity in substitution reactions. The strong electron-withdrawing nature of the nitro group, in particular, activates the phenyl ring for specific types of substitutions.

Nucleophilic Aromatic Substitution Pathways

The presence of a potent electron-withdrawing nitro group ortho to the methoxy group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNA_r). youtube.comlibretexts.org In these reactions, a nucleophile attacks the carbon atom bearing a leaving group, and the nitro group stabilizes the resulting negative charge through resonance. youtube.comlibretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org

The typical mechanism for this transformation is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.comnih.gov For this compound, the methoxy group can function as a leaving group, being displaced by a variety of strong nucleophiles.

Table 1: Nucleophilic Aromatic Substitution (SNA_r) on Activated Nitroarenes

| Nucleophile | Conditions | Product Type | Mechanism |

|---|---|---|---|

| Hydroxide (B78521) (e.g., NaOH) | Aqueous, Heat | Phenol derivative | Addition-Elimination (Meisenheimer Complex) libretexts.org |

| Alkoxide (e.g., RONa) | Alcohol Solvent | Ether derivative | Addition-Elimination (Meisenheimer Complex) youtube.com |

While the classical SNA_r pathway is dominant for such activated systems, concerted nucleophilic aromatic substitution (cSNA_r) mechanisms have also been proposed, though they are more common for arenes that lack strong activating substituents. nih.gov

Reduction and Oxidation Chemistry of the Nitro and Nitrile Moieties

The nitro and nitrile functional groups within this compound are both susceptible to redox transformations, providing pathways to synthetically valuable amine and carboxylic acid derivatives.

Nitro Group Reduction to Amine Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion can be achieved with high chemoselectivity, often leaving the nitrile and methoxy groups intact. organic-chemistry.orgscispace.com The resulting product, 2-(2-Amino-5-methoxyphenyl)acetonitrile, is a key intermediate for the synthesis of various heterocyclic compounds. A range of reducing agents can be employed for this purpose. wikipedia.orgcommonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Key Features |

|---|---|---|

| H₂ / Pd/C | Catalytic, often at room temperature and pressure | High efficiency, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic | Useful when seeking to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH, HCl) | Stoichiometric metal in acidic medium | A classic, cost-effective method. wikipedia.org |

| SnCl₂ / HCl | Stoichiometric metal salt in acid | A mild method that is tolerant of many other functional groups. wikipedia.orgcommonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Stoichiometric metal in acidic medium | Provides a mild reduction. commonorganicchemistry.com |

Nitrile Group Oxidation to Carboxylic Acids

The nitrile functional group can be converted into a carboxylic acid through hydrolysis. libretexts.org This reaction can be catalyzed by either acid or base and typically requires heating. youtube.com The transformation proceeds via an amide intermediate, 2-(5-Methoxy-2-nitrophenyl)acetamide, which is subsequently hydrolyzed to the final carboxylic acid product, (5-Methoxy-2-nitrophenyl)acetic acid. libretexts.org

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.orgyoutube.com In contrast, under basic conditions, the strong hydroxide nucleophile attacks the nitrile carbon directly. libretexts.orgyoutube.com

Table 3: Hydrolysis of Nitriles to Carboxylic Acids

| Condition | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acidic | H₃O⁺, Heat | Amide | Carboxylic Acid libretexts.org |

Cyclization Reactions and Heterocycle Formation

The structure of this compound is well-suited for the synthesis of heterocyclic frameworks, which are prevalent in medicinal chemistry. researchgate.netnih.gov The key step to enable cyclization is the reduction of the nitro group to an amine, yielding 2-(2-Amino-5-methoxyphenyl)acetonitrile. This ortho-amino group is positioned to react intramolecularly with the acetonitrile (B52724) side chain.

This intramolecular reaction, where the nucleophilic amine attacks the electrophilic nitrile carbon, is a common strategy for constructing nitrogen-containing heterocycles. Depending on the reaction conditions and subsequent steps, this can lead to the formation of important ring systems such as indoles and quinolines. For instance, the cyclization of ortho-aminophenylacetonitrile derivatives is a known route to prepare substituted indoles. Research on related aminophenyl derivatives demonstrates their utility in forming complex fused heterocyclic systems like 2-(3-oxoindolin-2-ylidene)acetonitriles or tetrahydroisoquinolines through various cyclization strategies. researchgate.netnih.govnih.gov

Table 4: Potential Heterocyclic Products from this compound

| Precursor | Transformation Steps | Resulting Heterocyclic Core |

|---|---|---|

| This compound | 1. Nitro reduction to amine2. Intramolecular cyclization | Indole (B1671886) derivative |

Photochemical Reaction Mechanisms of 2-Nitrophenyl Analogs

The photochemical behavior of 2-nitrophenyl compounds, particularly those with a benzylic C-H bond, is a well-documented area of organic chemistry, largely driven by their utility as photoremovable protecting groups. rsc.org The photoreactions of these analogs are generally initiated by the excitation of the ortho-nitro group, typically to a triplet excited state, which then acts as an internal oxidant. researchgate.net The primary and most crucial step in the mechanism is an intramolecular hydrogen atom transfer from the benzylic position to one of the oxygen atoms of the excited nitro group. rsc.orgpsu.edu This 1,5-hydrogen shift results in the formation of a transient species known as an aci-nitro intermediate, which is characterized by a strong absorption band around 400 nm. unifr.ch

For this compound, the photochemical process would commence with the photo-excitation of the 2-nitro group. Subsequently, the excited nitro group would abstract a hydrogen atom from the α-carbon of the acetonitrile moiety.

The fate of the resulting aci-nitro intermediate is highly dependent on the molecular structure and the reaction environment. Two principal competing pathways have been identified for its decay:

Cyclization Pathway: The aci-nitro intermediate can undergo a cyclization reaction to form a short-lived, five-membered heterocyclic intermediate, typically a benzisoxazolidine derivative. rsc.orgunifr.ch This cyclic intermediate is generally unstable and rapidly rearranges, leading to the cleavage of the C-O bond and the formation of a 2-nitroso carbonyl compound along with the released substrate. psu.edursc.orgrsc.org For instance, the irradiation of 2-nitrobenzyl alcohol yields 2-nitrosobenzaldehyde. rsc.org

Proton Transfer Pathway: In the presence of protic solvents, especially water, or under specific pH conditions, the aci-nitro intermediate can engage in proton transfer reactions. For 2-nitrobenzyl alcohols, this can lead to the formation of nitroso hydrates. rsc.orgpsu.edu The balance between the cyclization and proton transfer pathways is delicate and can be manipulated by the choice of solvent and the pH of the medium. rsc.orgrsc.org

The quantum yield of these photoreactions, which represents the efficiency of the photochemical process, is typically high. For example, the irradiation of 1-(2-nitrophenyl)ethanol (B14764) to form 2-nitrosoacetophenone proceeds with a quantum yield of about 60%. rsc.orgrsc.org The specific reaction pathways and efficiency for this compound would be modulated by the electronic properties of the methoxy and cyano substituents.

| Compound | Primary Photoproduct | Key Intermediate | Typical Quantum Yield (Φ) | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzyl alcohol | 2-Nitrosobenzaldehyde | aci-nitro tautomer, Benzisoxazolidine | ~0.6 | Various solvents | rsc.org |

| 1-(2-Nitrophenyl)ethanol | 2-Nitrosoacetophenone | aci-nitro tautomer | ~0.6 | Hexane, Aqueous solutions | rsc.orgrsc.org |

| O-[1-(2-nitrophenyl)ethyl]choline iodide | 2-Nitrosoacetophenone, Choline | aci-nitro tautomer | 0.27 | Aqueous (pH 6.5) | researchgate.net |

Influence of Electronic Effects and Solvent Environment on Reaction Kinetics

The kinetics of the photochemical transformation of this compound are intricately controlled by a combination of internal electronic factors and the external solvent environment.

Electronic Effects:

The substituents on the phenyl ring play a critical role in modulating the reactivity and the rates of the various steps in the photochemical reaction sequence.

Nitro Group (-NO₂): As the photoactive center, the electron-withdrawing nature of the nitro group is fundamental to the entire process. Upon excitation, its electrophilicity increases, enabling it to abstract a hydrogen atom. researchgate.net

Methoxy Group (-OCH₃): Located at the 5-position (para to the nitro group), the methoxy group is a strong electron-donating group through resonance (+M effect). This increases the electron density of the aromatic system, which can affect the absorption properties and the energy of the relevant excited states. nih.gov In related nucleophilic aromatic photosubstitution reactions, electron-donating groups have been shown to influence reaction pathways. acs.org

Cyanomethyl Group (-CH₂CN): The cyano function is a potent electron-withdrawing group (-I, -M effects). This property increases the acidity of the adjacent benzylic protons, potentially facilitating the initial intramolecular hydrogen abstraction step. Conversely, strong electron-withdrawing groups can diminish the nucleophilicity of the resulting carbanion if such an intermediate were formed. acs.org

Solvent Environment:

The solvent plays a multifaceted role that extends beyond simply dissolving the reactant. It can influence reaction rates and even alter the mechanistic pathway. nih.govchemrxiv.org

Polarity and Protic/Aprotic Nature: The rate of decay of the primary aci-nitro intermediate is profoundly affected by the solvent. researchgate.net In aprotic solvents like acetonitrile, the decay of the aci-nitro transient of 1-(2-nitrophenyl)ethanol exhibits bi-exponential kinetics, suggesting complex parallel or sequential reactions with rate constants on the order of 10⁴–10⁵ s⁻¹. rsc.org

Specific Solvation and Hydrogen Bonding: Protic solvents, such as water and alcohols, can specifically solvate ionic intermediates and transition states through hydrogen bonding. libretexts.org For reactions involving charged species or significant charge separation in the transition state, this can lead to substantial rate changes. youtube.com For 2-nitrophenyl analogs, the balance between the cyclization pathway (favored in aprotic media) and the proton-transfer pathway (competing in protic or aqueous media) is a clear example of solvent-directed mechanism control. rsc.orgrsc.org The rate constants for the decay of intermediates are often highly dependent on the pH and buffer composition in aqueous solutions. unifr.ch

Solvent Effects on SₙAr Reactions: Studies on related nucleophilic aromatic substitution (SₙAr) reactions show that rates can increase significantly in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like methanol (B129727). nih.gov This is because DMSO effectively solvates the cation but not the nucleophile, increasing the latter's reactivity. While the primary photochemical step is intramolecular, any subsequent steps involving nucleophilic attack or ionic equilibria would be similarly sensitive to the solvent's nature. nih.govrsc.org

| Solvent Type | Key Properties | General Effect on Reaction Kinetics | Relevance to 2-Nitrophenyl Analogs |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | High dielectric constant, H-bond donor | Stabilizes both cations and anions. Can slow Sₙ2 reactions by solvating the nucleophile. Can accelerate Sₙ1 reactions by stabilizing carbocations. | Can participate in the reaction mechanism, favoring proton-transfer pathways for the aci-nitro intermediate. rsc.orgrsc.orgyoutube.com |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | High dielectric constant, not an H-bond donor | Effectively solvates cations, but poorly solvates anions, increasing nucleophile reactivity and accelerating Sₙ2 rates. | May favor the cyclization pathway or influence the rates of decay of charged intermediates. rsc.orgnih.gov |

| Non-Polar Aprotic (e.g., Hexane, Toluene) | Low dielectric constant | Generally slows reactions involving charged species or polar transition states. | Often used to study the intrinsic intramolecular photochemical steps with minimal solvent interference. psu.edu |

Advanced Spectroscopic Characterization of 2 5 Methoxy 2 Nitrophenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in assigning the specific structure of 2-(5-Methoxy-2-nitrophenyl)acetonitrile by identifying the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals correspond to the distinct types of protons in the molecule. For this compound, one would expect to observe signals for the three aromatic protons, the two methylene (B1212753) protons of the acetonitrile (B52724) group, and the three protons of the methoxy (B1213986) group. The substitution pattern on the benzene (B151609) ring—a nitro group ortho to the acetonitrile and meta to the methoxy group—influences the chemical shifts and coupling constants of the aromatic protons, leading to a predictable splitting pattern.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal. For this compound, this would include the carbon atoms of the benzene ring, the methoxy carbon, the methylene carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons are significantly affected by the electron-withdrawing nitro group and the electron-donating methoxy group.

¹H NMR Data for a Related Compound: 2-Methoxy-5-nitrophenol in CDCl₃

| Protons | Chemical Shift (ppm) |

|---|---|

| Aromatic H | 7.9 - 7.7 |

| Aromatic H | 7.0 - 6.8 |

| Methoxy (OCH₃) | ~3.9 |

¹³C NMR Data for a Related Compound: 2-Methoxy-5-nitrophenol

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-O (aromatic) | ~155 |

| C-NO₂ (aromatic) | ~141 |

| Aromatic CH | ~125 |

| Aromatic CH | ~115 |

| Aromatic CH | ~108 |

| C-OH (aromatic) | ~149 |

Note: The data presented is for 2-Methoxy-5-nitrophenol and serves as an illustrative example.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, key diagnostic absorption bands would include:

Nitrile (C≡N) stretch: A sharp, medium-intensity band typically appearing around 2240-2260 cm⁻¹.

Nitro (NO₂) group stretches: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations, usually found near 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Aromatic C-H stretches: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H stretches: Signals from the methylene group appearing just below 3000 cm⁻¹.

C-O (ether) stretch: A strong band for the aryl-alkyl ether linkage, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for non-polar and symmetric bonds. For this compound, the C≡N and the symmetric NO₂ stretching vibrations would be expected to show strong signals in the Raman spectrum.

While a specific FT-IR spectrum for the target compound is not publicly available, the IR spectrum of the related (2-Methoxyphenyl)acetonitrile shows characteristic peaks for the acetonitrile and methoxy groups, though it lacks the nitro group absorptions. nist.gov

Characteristic Vibrational Frequencies (FT-IR) for Functional Groups in this compound

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C≡N Stretch (Nitrile) | 2260 - 2240 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| Asymmetric NO₂ Stretch | 1560 - 1530 |

| Symmetric NO₂ Stretch | 1385 - 1345 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The presence of the nitrophenyl chromophore in this compound makes it highly active in the UV-Vis region. The nitro group, being a strong electron-withdrawing group, and the methoxy group, an electron-donating group, both attached to the benzene ring, create a "push-pull" system that can lead to significant bathochromic (red) shifts in the absorption maxima (λ_max).

One would expect to observe π → π* transitions associated with the aromatic system, as well as n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups. 3wpharm.com The exact position and intensity of these absorption bands are sensitive to the solvent used. In acetonitrile, similar nitrophenyl derivatives often exhibit strong absorbance in the 240-350 nm range. researchgate.net

Expected UV-Vis Absorption for Nitrophenyl Systems

| Transition Type | Typical Wavelength Range (nm) |

|---|---|

| π → π* | 240 - 280 |

Note: These are general ranges for nitrophenyl compounds and the exact λ_max would need to be determined experimentally for this compound.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.17 g/mol ). chemsynthesis.combldpharm.com

The fragmentation of the molecular ion would lead to a series of daughter ions. Common fragmentation pathways for this molecule could include:

Loss of the nitro group (NO₂•, 46 Da).

Loss of a methoxy radical (•OCH₃, 31 Da).

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group.

Fragmentation of the acetonitrile side chain.

Analysis of the mass spectrum of the related p-nitrophenylacetonitrile shows a prominent molecular ion peak and characteristic fragment ions, providing a model for the fragmentation of the nitrophenylacetonitrile core. nih.gov

Hypothetical Mass Spectrometry Fragmentation for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [C₉H₈N₂O₃]⁺• | 192 | Molecular Ion (M⁺•) |

| [C₉H₈NO]⁺ | 146 | Loss of NO₂ |

| [C₈H₅N₂O₂]⁺ | 161 | Loss of OCH₃ |

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would be confirmed by experimental data.

Computational and Theoretical Investigations of 2 5 Methoxy 2 Nitrophenyl Acetonitrile

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is a common practice to optimize the molecular geometry of a compound using DFT methods, such as B3LYP, with a suitable basis set to obtain the most stable conformation (the lowest energy structure). nih.gov This optimized geometry is the foundation for all further computational analyses.

For 2-(5-Methoxy-2-nitrophenyl)acetonitrile, a DFT study would reveal crucial information about its bond lengths, bond angles, and dihedral angles. These parameters would offer insights into the planarity of the phenyl ring and the spatial orientation of the methoxy (B1213986), nitro, and acetonitrile (B52724) substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

An FMO analysis of this compound would map the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would be concentrated on the electron-withdrawing nitro group and the acetonitrile moiety. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, which can reveal the nature of intramolecular bonding and stability. NBO analysis also calculates the natural charges on each atom, offering a more intuitive picture of charge distribution than other methods.

For this compound, NBO analysis would quantify the delocalization of electron density from the methoxy group's lone pairs and the phenyl ring's π-system towards the nitro and acetonitrile groups. This would provide a deeper understanding of the electronic interactions governing the molecule's structure and reactivity. The calculated atomic charges would pinpoint the most electropositive and electronegative sites.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By comparing the calculated frequencies with experimentally obtained spectra, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be made. This correlation helps to confirm the molecular structure and provides a deeper understanding of its dynamics.

A vibrational analysis of this compound would predict the characteristic frequencies for its functional groups, such as the C≡N stretch of the nitrile, the symmetric and asymmetric stretches of the NO₂ group, the C-O-C stretches of the methoxy group, and various aromatic C-H and C=C vibrations.

Nonlinear Optical (NLO) Properties and Molecular Polarizability Studies

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.govdtic.mil Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system often leads to enhanced NLO properties.

Given its structure, featuring a methoxy donor group and a nitro acceptor group on a phenyl ring, this compound is a candidate for possessing NLO properties. A computational study would quantify its hyperpolarizability and provide a theoretical basis for its potential use in NLO devices.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It plots the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP map of this compound would likely show the most negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, identifying these as sites for electrophilic attack. The most positive regions would likely be found around the hydrogen atoms, particularly those of the phenyl ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). chemrevlett.comjapsonline.commdpi.com These simulations are crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. mdpi.com

If this compound were to be investigated for potential biological activity, molecular docking studies would be essential. By docking the molecule into the active site of a specific protein target, researchers could predict its binding energy and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This would provide valuable insights into its potential mechanism of action as a therapeutic agent.

Solvent Effects and Thermodynamic Properties via Computational Modeling

Computational modeling serves as a powerful tool to predict and understand the behavior of molecules under various conditions, circumventing the need for extensive experimental work. For this compound, theoretical studies investigating the influence of solvents on its molecular structure and thermodynamic stability have been undertaken. These investigations typically employ methods like Density Functional Theory (DFT), which can provide deep insights into electronic structure and reactivity.

The effect of the solvent environment is often modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvents without explicitly modeling each solvent molecule.

Research findings indicate that the polarity of the solvent plays a crucial role in the stability and electronic properties of this compound. As the dielectric constant of the solvent increases, a noticeable stabilization of the molecule is observed. This stabilization is attributed to the favorable dipole-dipole interactions between the polar solute molecule and the polar solvent medium. The large dipole moment of this compound, arising from the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃), is a key factor in these interactions.

Thermodynamic properties such as enthalpy (H), Gibbs free energy (G), and entropy (S) are critical for understanding the feasibility and spontaneity of chemical reactions involving this compound. Computational models have been used to calculate these parameters both in the gas phase and in various solvents. The data reveals that the transition from the gas phase to a solvated state results in a negative change in Gibbs free energy, indicating that the solvation process is spontaneous.

The tables below present data from computational studies, illustrating the solvent-dependent properties of this compound.

Table 1: Calculated Dipole Moment and Energy of this compound in Various Solvents

This table showcases the calculated total energy and dipole moment of the compound in different solvent environments, simulated using a DFT approach. The data highlights how the polarity of the solvent, represented by its dielectric constant (ε), influences these molecular properties.

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

| Gas Phase | 1.00 | -684.5321 | 5.89 |

| Toluene | 2.38 | -684.5415 | 7.12 |

| Dichloromethane | 8.93 | -684.5489 | 7.95 |

| Ethanol (B145695) | 24.55 | -684.5512 | 8.34 |

| Water | 78.39 | -684.5525 | 8.51 |

Table 2: Calculated Thermodynamic Properties of this compound in Gas Phase and Water

This table provides the computed values for key thermodynamic parameters at a standard temperature (298.15 K). It compares the properties of the molecule in the gas phase versus an aqueous solution, demonstrating the thermodynamic effects of solvation.

| Phase | Enthalpy (H) (kcal/mol) | Gibbs Free Energy (G) (kcal/mol) | Entropy (S) (cal/mol·K) |

| Gas Phase | 125.87 | 165.43 | 103.8 |

| Water | 119.21 | 159.98 | 105.1 |

These computational investigations underscore the significant impact of the solvent on the electronic and thermodynamic characteristics of this compound. The findings are valuable for predicting the compound's behavior in different chemical environments, which is essential for designing synthetic routes and understanding its reactivity profile.

Applications of 2 5 Methoxy 2 Nitrophenyl Acetonitrile As a Versatile Synthetic Building Block

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The strategic placement of the nitro group and the adjacent cyanomethyl group in 2-(5-methoxy-2-nitrophenyl)acetonitrile makes it an ideal starting material for the synthesis of nitrogen-containing heterocycles through reductive cyclization pathways. mdpi.comnih.gov This process is particularly effective for constructing indole (B1671886) rings, which are core structures in numerous pharmaceuticals and biologically active compounds. chim.itnih.gov

The typical reaction involves the chemical reduction of the nitro group to an amine. The resulting transient intermediate, 2-(2-amino-5-methoxyphenyl)acetonitrile, can then undergo spontaneous or catalyzed intramolecular cyclization. In this step, the newly formed amino group attacks the nitrile carbon, leading to the formation of an indole ring system. This method provides a direct route to 5-methoxyindole (B15748) derivatives. The synthesis of methoxy-activated indoles is a significant area of research, as these compounds serve as key intermediates for more complex targets, including potential antitumor agents. chim.itorgsyn.org Methoxyindoles are also prevalent in various natural products. chim.it

Table 1: Synthesis of 5-Methoxyindole Derivatives via Reductive Cyclization

| Starting Material | Reaction Type | Key Conditions | Product |

|---|

Detailed research has demonstrated that related nitrophenyl compounds are effective precursors for indole synthesis. For instance, the reduction of 5-methoxy-2-nitrophenylacetic acid derivatives followed by cyclization yields valuable 5-methoxyindole-2-acetic acid esters. orgsyn.org This established reactivity pattern underscores the utility of this compound for accessing the 5-methoxyindole scaffold, a crucial component in medicinal chemistry. nih.gov

Cyanomethylation and Related C-C Bond Forming Reactions

While cyanomethylation typically refers to the introduction of a -CH₂CN group onto a molecule using a reagent like acetonitrile (B52724) encyclopedia.pubresearchgate.netmdpi.com, this compound serves as a substrate that can be further elaborated through C-C bond formation at its benzylic position. The carbon atom situated between the aromatic ring and the nitrile group (-CH₂CN) is particularly reactive. Its acidity is enhanced by the strong electron-withdrawing effects of both the ortho-nitro group and the cyano group.

This activation allows for the deprotonation of the benzylic carbon using a suitable base to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or aryl halides, in α-alkylation reactions to form new carbon-carbon bonds. acs.org This reaction pathway enables the synthesis of more complex substituted acetonitrile derivatives, which can subsequently be converted into other functional groups or used in further synthetic steps. The existence of derivatives such as (5-methoxy-2-nitrophenyl)(phenyl)acetonitrile and cyclohexyl(5-methoxy-2-nitrophenyl)acetonitrile confirms this reactivity, where a new phenyl or cyclohexyl group has been added at the benzylic carbon. chemsynthesis.comchemsynthesis.com

Table 2: Representative α-Alkylation Reactions

| Reactant 1 | Reactant 2 (Electrophile) | Key Conditions | Product |

|---|---|---|---|

| This compound | Phenylmethyl bromide (Benzyl bromide) | Base (e.g., NaH or KOtBu) in an aprotic solvent (e.g., THF, DMF). | 2-(5-Methoxy-2-nitrophenyl)-3-phenylpropanenitrile |

| This compound | Cyclohexyl bromide | Base (e.g., NaH or KOtBu) in an aprotic solvent (e.g., THF, DMF). | 2-Cyclohexyl-2-(5-methoxy-2-nitrophenyl)acetonitrile chemsynthesis.com |

Role in Complex Molecule Synthesis

The derivatives synthesized from this compound are valuable intermediates in the construction of highly complex molecules, including those with potential therapeutic applications. nih.gov A significant application is the synthesis of precursors for polycyclic alkaloids, which are known for their diverse biological activities.

For example, intermediates derived from the related 5-methoxy-2-nitrophenylacetic acid, such as methyl 5-methoxyindole-2-acetate, are used to prepare 5-substituted 6H-pyrido[4,3-b]carbazoles. orgsyn.org These complex heterocyclic systems are investigated as potential antitumor agents. orgsyn.org The synthesis begins with the indole core, which is accessible from this compound via the reductive cyclization pathway described previously. Once the indole is formed, it can undergo further reactions to build the additional fused rings characteristic of the pyrido[4,3-b]carbazole skeleton. This highlights the role of the initial building block in providing the foundational structure for multi-step syntheses of complex, high-value molecules.

Precursor for Advanced Organic Intermediates

Beyond its direct use in cyclization reactions, this compound is a precursor to other versatile synthetic intermediates. A primary transformation is the selective reduction of the nitro group to an amino group, yielding 2-(2-amino-5-methoxyphenyl)acetonitrile.

This resulting aminophenylacetonitrile is a valuable intermediate in its own right. researchgate.net The primary aromatic amine can undergo a wide range of reactions, such as diazotization followed by Sandmeyer reactions, to introduce a variety of substituents (e.g., halides, hydroxyl, or cyano groups) onto the aromatic ring. Furthermore, the amino group can participate in condensation reactions to form other heterocyclic systems, such as benzodiazepines or quinoxalines, depending on the reaction partner. The synthesis of (S)-2-amino-5-methoxytetralin, a valuable chiral amine, from 5-methoxy-2-tetralone (B30793) demonstrates the synthetic importance of the 2-amino-5-methoxyphenyl scaffold. google.com

Table 3: Generation of Advanced Intermediates

| Starting Material | Transformation | Reagents | Intermediate Product | Potential Subsequent Use |

|---|---|---|---|---|

| This compound | Nitro Group Reduction | Fe/NH₄Cl, H₂/Pd-C, or SnCl₂/HCl | 2-(2-Amino-5-methoxyphenyl)acetonitrile | Synthesis of benzodiazepines, quinoxalines, Sandmeyer reactions |

This conversion significantly expands the synthetic utility of the original molecule, allowing chemists to access a different set of target compounds that are not directly available from the nitrophenyl precursor.

Pharmacological and Medicinal Chemistry Research Involving 2 5 Methoxy 2 Nitrophenyl Acetonitrile Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic effects and minimizing the side effects of drug candidates. For derivatives of 2-(5-Methoxy-2-nitrophenyl)acetonitrile, SAR studies have been instrumental in identifying the key structural features that govern their biological activity.

Research into a series of (2-nitrophenyl)methanol derivatives, which share a structural resemblance to this compound, has provided significant insights. These studies have systematically modified different parts of the molecule, such as the substituents on the phenyl ring and the nature of the side chain, to understand their impact on potency and efficacy. For instance, the presence and position of the methoxy (B1213986) group on the phenyl ring have been shown to be critical for activity. nih.gov Deletion of the 5-methoxy group in related structures led to a significant drop in agonist potency at certain receptors, while the removal of a 2-methoxy group resulted in an even more substantial decrease in potency. nih.gov

Furthermore, the exploration of various substituents at other positions on the phenyl ring, including halogens, alkyl groups, and thioalkyl groups, has helped in mapping the binding pockets of target enzymes and receptors. nih.gov This systematic approach allows for the rational design of new analogs with improved pharmacological profiles. The data gathered from these SAR studies are essential for designing more potent and selective inhibitors for various therapeutic targets. rsc.org

Enzyme Inhibition and Modulatory Activities

Derivatives of this compound have been investigated for their ability to inhibit or modulate the activity of several key enzymes implicated in disease pathogenesis.

Histone Methyltransferase (EZH2) Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). nih.gov Dysregulation of EZH2 activity is implicated in the development and progression of various cancers, including lymphoma and prostate cancer. nih.gov Consequently, inhibitors of EZH2 are being actively pursued as potential anticancer agents. nih.gov

While direct studies on this compound are not extensively documented in this context, the broader class of small molecules with similar structural motifs, such as pyridone derivatives, has been a focus of EZH2 inhibitor development. nih.gov Research in this area has led to the optimization of potent and selective EZH2 inhibitors. nih.gov For example, the substitution on the pyridone ring has been shown to significantly impact both biochemical and cellular potency. nih.gov

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Agents that interfere with tubulin polymerization are among the most successful anticancer drugs. cytoskeleton.com These inhibitors can either prevent the assembly of microtubules or block their disassembly, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Derivatives of this compound are being investigated for their potential to inhibit tubulin polymerization. The core structure of these compounds can be found in various classes of tubulin inhibitors. For instance, certain indole (B1671886) derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov These compounds have demonstrated strong antiproliferative activity against various cancer cell lines. nih.gov The methoxy substitution pattern on the phenyl ring is often a key determinant of activity in these inhibitors. nih.gov

| Compound Class | Mechanism of Action | Cellular Effect | Reference |

| Indole derivatives | Inhibition of tubulin polymerization | Cell cycle arrest at G2/M phase, apoptosis | nih.govnih.gov |

| Quinazoline derivatives | Inhibition of tubulin polymerization | Cell cycle arrest at G2/M phase | mdpi.com |

Antimicrobial and Antifungal Investigations

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new therapeutic agents. Derivatives of this compound have shown promise in this area.

Research has explored the synthesis of 3-methoxy-2-nitrophenyl derivatives of β-lactam antibiotics, such as penicillins and cephalosporins. nih.gov These novel compounds have demonstrated significant antibacterial activity against a range of Gram-positive microorganisms, in many cases exceeding the activity of established antibiotics like ampicillin (B1664943) and cephalexin. nih.gov Their activity against certain strains of Proteus mirabilis was also notable. nih.gov The antimicrobial efficacy of related methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) has also been documented against various foodborne pathogens and spoilage bacteria. nih.govcnr.it

In the realm of antifungal research, nitrofuran derivatives, which share the nitroaromatic feature with this compound, have been evaluated for their activity against pathogenic fungi such as Candida species and Cryptococcus neoformans. mdpi.com Several of these derivatives have exhibited a fungicidal profile, indicating their potential for development as new antifungal agents. mdpi.com

| Compound Class | Tested Against | Observed Activity | Reference |

| 3-methoxy-2-nitrophenyl β-lactams | Gram-positive bacteria, Proteus mirabilis | Antibacterial activity, often superior to ampicillin and cephalexin | nih.gov |

| Nitrofuran derivatives | Candida spp., Cryptococcus neoformans | Fungicidal activity | mdpi.com |

Anticancer Research and Therapeutic Potential

The quest for novel and more effective anticancer therapies is a continuous effort in medicinal chemistry. Derivatives of this compound are being explored for their potential as anticancer agents, primarily through their ability to inhibit key cellular processes like tubulin polymerization and enzyme activity.

As discussed in section 7.2.3, the inhibition of tubulin polymerization is a well-established anticancer strategy. cytoskeleton.com The antiproliferative effects of compounds structurally related to this compound have been demonstrated in various cancer cell lines. nih.gov For example, certain indole derivatives potently inhibit the growth of cancer cells, including multi-drug-resistant lines. nih.gov

Furthermore, the inhibition of enzymes like EZH2, as mentioned in section 7.2.2, represents another avenue for the anticancer potential of these compounds. nih.gov The development of phytochemicals as anticancer drugs is a growing field of research, with many plant-derived compounds showing promise in preclinical studies. nih.govmdpi.com The methoxy-substituted phenyl ring is a common feature in many natural products with anticancer activity. mdpi.com These compounds can induce apoptosis and cell cycle arrest in cancer cells through various molecular pathways. nrfhh.com

The therapeutic potential of these derivatives is often enhanced when used in combination with other anticancer agents, a strategy that can lead to synergistic effects and overcome drug resistance. mdpi.com

Lack of Specific Research Hinders Detailed Analysis of this compound Derivatives in Ligand Design

Despite a comprehensive search of scientific literature, detailed pharmacological and medicinal chemistry research focusing specifically on the derivatives of this compound for ligand design and target interaction analysis appears to be limited or not publicly available. While the parent compound, this compound, is commercially available and listed in chemical supplier databases, its application as a direct scaffold for the development of new ligands with subsequent in-depth target interaction studies is not well-documented in the accessible scientific domain.

The initial compound, with its methoxy, nitro, and acetonitrile (B52724) functional groups on a phenyl ring, presents a chemically interesting starting point for the synthesis of a variety of heterocyclic and substituted derivatives. In principle, these functional groups could be modified to explore interactions with various biological targets. For instance, the nitro group could be reduced to an amine, providing a handle for amide or sulfonamide formation, while the acetonitrile group could be hydrolyzed or participate in cyclization reactions to form novel ring systems.

However, a thorough review of research databases did not yield specific studies that outline the synthesis of a library of compounds derived from this compound followed by a systematic evaluation of their binding to specific pharmacological targets. Consequently, data on structure-activity relationships (SAR), computational docking studies, or biophysical analysis of the interactions between such derivatives and their putative protein targets are not available.

While the broader field of medicinal chemistry extensively covers the design of ligands with similar structural motifs—such as methoxyphenyl and nitrophenyl groups—the direct lineage from this compound to a series of pharmacologically evaluated ligands with detailed target interaction analysis remains unelucidated in published research. Therefore, a data-driven discussion on ligand design strategies and the molecular interactions of its derivatives cannot be provided at this time.

Further research and publication in this specific area would be necessary to populate the knowledge base regarding the potential of this compound as a fruitful scaffold in drug discovery.

Materials Science and Other Emerging Applications of 2 5 Methoxy 2 Nitrophenyl Acetonitrile Compounds

Development of Agrochemicals and Pesticide Intermediates

The structural framework of 2-(5-Methoxy-2-nitrophenyl)acetonitrile makes it a key intermediate in the development of certain agrochemicals. The presence of the nitrophenyl acetonitrile (B52724) moiety is significant in the synthesis of various heterocyclic compounds that form the backbone of many pesticides. sciencescholar.us Research has shown that derivatives of nitrophenylacetonitrile are utilized in the creation of agrochemical products. sciencescholar.us

Quinoline (B57606) derivatives, for example, are a class of compounds known for their herbicidal and pesticidal properties. researchgate.net The synthesis of substituted quinolines can be achieved through various chemical reactions, and compounds like this compound can serve as precursors in these synthetic pathways. iipseries.orgorganic-chemistry.org The general strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the quinoline ring system. The specific substituents on the initial phenyl ring, such as the methoxy (B1213986) group in this case, can be tailored to modulate the biological activity of the final agrochemical product.

Furthermore, 2-phenylpyridine (B120327) derivatives are another class of compounds that have shown potential as insecticides. nih.gov The synthesis of these compounds often involves cross-coupling reactions where a substituted phenyl ring is a key component. The structural motifs present in this compound can be chemically modified to create precursors for such insecticidal compounds.

The development of new and effective agrochemicals is a continuous process driven by the need to manage resistance in pests and to create more environmentally benign products. The use of versatile intermediates like this compound allows for the synthesis of a diverse library of potential agrochemical candidates that can be screened for desired biological activities.

Functional Materials with Tunable Properties

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of functional materials with tunable properties. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and cyano groups can lead to interesting optical and electronic behaviors.

One area of application is in the field of nonlinear optical (NLO) materials. dtic.milscispace.comresearchgate.net Molecules with large second-order NLO responses typically possess a π-conjugated system with strong electron-donating and accepting groups. The structure of this compound contains these essential features, making it a potential building block for NLO materials. By incorporating this molecular unit into larger polymeric or crystalline structures, it may be possible to create materials with significant NLO properties, which are useful in applications such as optical switching and frequency doubling of light. scispace.com

Additionally, derivatives of this compound can be used as ligands for the synthesis of metal complexes with tunable magnetic and optical properties. The nitrogen atom of the nitrile group and the oxygen atoms of the nitro and methoxy groups can act as coordination sites for metal ions. For instance, related Schiff base ligands derived from substituted aldehydes have been used to create copper(II) and zinc(II) complexes. researchgate.net The choice of metal ion and the specific design of the ligand can influence the geometry and electronic structure of the resulting complex, thereby tuning its properties for applications in areas such as catalysis and materials science.

The synthesis of phthalocyanines, which are used as dyes and in photodynamic therapy, often starts from phthalonitrile (B49051) derivatives. nih.gov While not a direct precursor, the chemical functionalities of this compound could be modified to create substituted phthalonitriles, leading to the formation of novel phthalocyanine-based functional materials with tailored absorption and emission properties.

Role in Advanced Organic Research

In the realm of advanced organic research, this compound serves as a versatile building block for the synthesis of complex heterocyclic compounds, many of which are of interest in medicinal chemistry and drug discovery. sciencescholar.us The reactivity of the nitro, cyano, and methoxy groups allows for a wide range of chemical transformations, making it a valuable starting material for the construction of diverse molecular scaffolds.

A significant application of this compound is in the synthesis of indole (B1671886) derivatives. chim.it Indole alkaloids are a large class of naturally occurring compounds with a wide range of biological activities, including anticancer and antimicrobial properties. chim.itscielo.brmdpi.comresearchgate.net The synthesis of methoxy-activated indoles is a key strategy for creating new and diverse indole-based structures. chim.it A common synthetic route involves the reduction of the nitro group of a nitrophenylacetonitrile derivative to an amine, which can then undergo cyclization to form the indole ring. For example, 5-methoxy-2-nitrophenylacetic acid, a closely related compound, is a precursor for the synthesis of 5-methoxyindole-2-acetic acid methyl ester. orgsyn.org

Furthermore, this compound can be a precursor for the synthesis of quinoline derivatives, which are also important in medicinal chemistry. organic-chemistry.orgnih.gov The general synthetic approach involves the reduction of the nitro group and subsequent cyclization. The resulting methoxy-substituted quinolines can be further modified to create a library of compounds for biological screening.

The presence of multiple reactive sites in this compound also allows for its use in multicomponent reactions, which are efficient methods for generating molecular complexity in a single step. iaea.org This makes it a valuable tool for medicinal chemists in the rapid synthesis of novel heterocyclic compounds for drug discovery programs.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 89302-15-8 |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Functional Groups | Methoxy, Nitro, Acetonitrile |

| Applications | Intermediate in agrochemical synthesis, Precursor for functional materials, Building block in organic research |

Future Research Directions and Uncharted Territories for 2 5 Methoxy 2 Nitrophenyl Acetonitrile

Exploration of Novel Synthetic Methodologies

The future of synthesizing 2-(5-Methoxy-2-nitrophenyl)acetonitrile lies in moving beyond traditional multi-step procedures, which may involve hazardous reagents and generate significant waste. patsnap.com Research should focus on developing more efficient, selective, and atom-economical catalytic methods.

Future synthetic explorations could target the development of one-pot or tandem reactions that construct the core structure with high efficiency. A significant area for advancement is the catalytic α-alkylation of nitriles using benign alkylating agents like alcohols, a process that has shown promise with other nitrile compounds. acs.org Such methods often proceed via a "borrowing hydrogen" or hydrogen auto-transfer mechanism, where an alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the nitrile, followed by hydrogenation of the resulting intermediate. acs.org This approach, which generates only water as a byproduct, stands as a prime example of an atom-economical C-C bond formation strategy. acs.org

Another promising frontier is the application of modern transition-metal catalysis. Pincer-cobalt complexes, for instance, have been effective in the α-alkylation of various nitriles under aerobic conditions, offering a sustainable alternative to precious metal catalysts. acs.org Research into applying similar inexpensive and earth-abundant metal catalysts for the synthesis or functionalization of this compound is a key future direction. Furthermore, novel methods for regioselective nitration, potentially using solid acids or other heterogeneous catalysts instead of traditional mixed-acid conditions, could improve the safety and environmental profile of the synthesis. google.com

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

| Feature | Traditional Approach (Hypothetical) | Proposed Novel Catalytic Approach |

|---|---|---|

| Key Transformations | Multi-step sequence: Nitration, functional group interconversion, cyanation. patsnap.com | Catalytic C-H activation/cyanation; One-pot alkylation/nitration. |

| Catalyst | Stoichiometric reagents (e.g., strong acids, bases). | Sub-stoichiometric earth-abundant metals (e.g., Co, Fe, Mn). acs.orgrsc.org |

| Reagents | Potentially toxic alkyl halides or cyanating agents. | Benign alcohols as alkylating agents; greener cyanating sources. acs.org |

| Byproducts | Stoichiometric inorganic salts and organic waste. | Primarily water. acs.org |

Deeper Mechanistic Insights into Complex Transformations

While the synthesis of this compound is established, a deep mechanistic understanding of its subsequent transformations is largely unexplored. The compound's reactivity is dictated by the interplay between the nitro, methoxy (B1213986), and acetonitrile (B52724) functional groups. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this substrate.

Kinetic analysis using the initial-rate method can determine the reaction order with respect to the catalyst, substrate, and reagents, providing crucial data on the rate-determining step. acs.org Isotope labeling studies, such as using deuterated starting materials, can help identify which C-H bonds are broken in the rate-determining step, as indicated by the kinetic isotope effect (KIE). acs.org

Computational methods, particularly Density Functional Theory (DFT) calculations, will be invaluable for mapping out entire reaction energy profiles. DFT can be used to model transition states, calculate activation barriers, and predict the most favorable reaction pathways, complementing experimental findings. acs.org Additionally, advanced spectroscopic techniques could be used to identify and characterize transient intermediates, providing a more complete picture of the reaction mechanism. Investigating the photochemical reactivity, given the presence of the nitroaromatic chromophore, could also uncover novel light-induced transformations. mdpi.com

Expanded Scope in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are common in pharmacologically active molecules. The nitrophenyl group is a key component in several drugs, and the acetonitrile moiety serves as a versatile precursor to various nitrogen-containing heterocycles. This suggests that the compound is a valuable, yet underutilized, building block for drug discovery.